molecular formula C19H17FN2O2 B10866889 3-(2,3-dihydro-1H-inden-2-ylamino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione

3-(2,3-dihydro-1H-inden-2-ylamino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B10866889
M. Wt: 324.3 g/mol
InChI Key: DECVFVQOXSIRJF-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-inden-2-ylamino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structural features It consists of an indene moiety, a fluorophenyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-2-ylamino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indene Moiety: Starting from a suitable indene precursor, the indene moiety is synthesized through cyclization reactions.

    Amination: The indene derivative is then subjected to amination to introduce the amino group.

    Coupling with Fluorophenyl Group: The amino-indene intermediate is coupled with a 2-fluorophenyl derivative under conditions that facilitate the formation of the desired bond.

    Formation of Pyrrolidine-2,5-dione Core: The final step involves the formation of the pyrrolidine-2,5-dione core through cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-2-ylamino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,3-dihydro-1H-inden-2-ylamino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential biological activities. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its effects at the molecular level.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. Researchers may explore its efficacy as a drug candidate for treating various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique structural features may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-2-ylamino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dihydro-1H-inden-2-ylamino)-1-phenylpyrrolidine-2,5-dione: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    3-(2,3-dihydro-1H-inden-2-ylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione: Has the fluorine atom in a different position, potentially altering its interaction with molecular targets.

    3-(2,3-dihydro-1H-inden-2-ylamino)-1-(2-chlorophenyl)pyrrolidine-2,5-dione: Substitutes fluorine with chlorine, which may impact its chemical properties and biological effects.

Uniqueness

The presence of the 2-fluorophenyl group in 3-(2,3-dihydro-1H-inden-2-ylamino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione distinguishes it from similar compounds. This fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a unique candidate for various applications.

Properties

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-2-ylamino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H17FN2O2/c20-15-7-3-4-8-17(15)22-18(23)11-16(19(22)24)21-14-9-12-5-1-2-6-13(12)10-14/h1-8,14,16,21H,9-11H2

InChI Key

DECVFVQOXSIRJF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NC3CC(=O)N(C3=O)C4=CC=CC=C4F

Origin of Product

United States

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